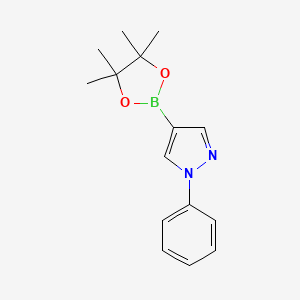

1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Chemical Structure and Properties 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1238702-58-3) is a boronic ester-functionalized pyrazole derivative with the molecular formula C₁₅H₁₈BN₂O₂ and a molecular weight of 283.13 g/mol . The compound features a pyrazole ring substituted at the 1-position with a phenyl group and at the 4-position with a pinacol boronate ester. This structural motif renders it highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . Its stability under aqueous and aerobic conditions, typical of pinacol boronate esters, makes it a preferred intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules .

Applications

The compound is extensively utilized in:

- Drug Discovery: As a key intermediate in the synthesis of BET bromodomain inhibitors (e.g., compound 29 in BET inhibitor studies) .

- Material Science: In the preparation of conjugated polymers and ligands for catalytic systems.

- Chemical Biology: For probing protein-ligand interactions due to its boronic acid's reversible binding to diols .

Properties

IUPAC Name |

1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-10-17-18(11-12)13-8-6-5-7-9-13/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAJFLOIPDXRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719245 | |

| Record name | 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002334-12-4 | |

| Record name | 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are often associated with various biochemical pathways. It is used as a reagent for preparing inhibitors of various proteins and enzymes such as VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosoflutathione reductase, CDC7, and Acetyl-CoA carboxylase .

Mode of Action

1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is involved, affects various biochemical pathways. The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of the target molecules .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole’s action depend on the specific targets and pathways involved. For example, when used to prepare inhibitors of various proteins and enzymes, the compound can potentially inhibit cellular processes such as cell proliferation, signal transduction, and metabolic reactions .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated for its potential as a therapeutic agent. Its boron content is particularly relevant in the development of boron-containing drugs that can target specific biological pathways.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. The presence of the dioxaborolane group allows for various coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.

Example Reaction

One notable reaction involving this compound is its use in Suzuki-Miyaura cross-coupling reactions. This method enables the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives .

Material Science

In material science, 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has potential applications in the development of new materials with enhanced properties such as conductivity or mechanical strength.

Case Study: Polymer Development

Research has demonstrated that incorporating boron-containing compounds into polymer matrices can improve thermal stability and mechanical properties. This opens avenues for developing advanced materials for electronics and structural applications .

Agrochemicals

The compound's unique structure may also lend itself to applications in agrochemicals. Compounds with similar pyrazole structures have been explored for their herbicidal and fungicidal activities.

Research Insights

Studies have shown that pyrazole derivatives can act as effective agrochemicals by disrupting metabolic pathways in pests or pathogens . This suggests that 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole could be further explored in this context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Based Boronic Esters

Key Findings from Comparative Studies

Steric and Electronic Effects :

- The phenyl substituent at the 1-position in the target compound introduces steric bulk, slowing coupling kinetics compared to smaller groups (e.g., methyl or isopropyl ) but improving selectivity in biaryl product formation .

- Electron-withdrawing groups (e.g., boronate ester at position 4) enhance electrophilicity, facilitating transmetalation in Suzuki reactions .

Biological Activity :

- 1-Phenyl derivatives exhibit superior binding to hydrophobic pockets in proteins (e.g., Aurora-A kinase), whereas 1-methyl analogs show better oral bioavailability due to reduced metabolic degradation .

- 1-Isopropyl analogs demonstrate broad-spectrum antimicrobial activity, attributed to increased membrane permeability .

Synthetic Challenges :

Preparation Methods

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Starting Material | 4-Bromo-1-phenylpyrazole |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Palladium(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |

| Solvent | 1,4-Dioxane, sometimes mixed with water |

| Temperature | 80–90 °C |

| Reaction Time | 3–12 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Yield | Typically 85–97% |

This method yields 1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a stable boronic ester suitable for further synthetic applications.

Detailed Experimental Procedure Example

- To a sealed flask, 4-bromo-1-phenylpyrazole (1 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3 equiv), and Pd(dppf)Cl2 (5 mol%) are added in 1,4-dioxane solvent.

- The mixture is stirred at 85 °C under nitrogen atmosphere for 3 hours.

- After completion, the reaction mixture is cooled, diluted with chloroform, and washed with water.

- The organic layer is dried over sodium sulfate, filtered, and concentrated.

- Purification by silica gel chromatography (hexanes/ethyl acetate 5:1) affords the desired boronate ester in high yield.

Alternative Methods and Variations

- Use of Different Bases and Catalysts: Some protocols use potassium carbonate as the base and palladium tetrakis(triphenylphosphine) as the catalyst, with similar yields but slightly different reaction times and temperatures.

- Suzuki Coupling Followed by Borylation: In some cases, the pyrazole ring is first functionalized with a phenyl substituent via Suzuki coupling, and then the borylation is performed.

- Direct C-H Borylation: Although less common for this substrate, direct C-H borylation catalyzed by iridium complexes can be employed for regioselective installation of the boronate ester on the pyrazole ring, but this method is less documented for this compound.

Summary of Key Preparation Data

| Method | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd(dppf)Cl2 catalyzed borylation | Pd(dppf)Cl2 (5 mol%) | KOAc | 1,4-Dioxane | 85 | 3 | 97 | Standard method, high yield |

| Pd(PPh3)4 catalyzed borylation | Pd(PPh3)4 (5 mol%) | K2CO3 | Ethanol/Water | 90 | Overnight | 95 | Alternative base and solvent system |

| Iridium-catalyzed C-H borylation | Iridium complex | Various | Various | 80–100 | Variable | Moderate | Less common, regioselectivity challenges |

Q & A

Q. Advanced

- Catalyst : PdCl₂(PPh₃)₂ () offers robustness for electron-deficient substrates, while Pd(OAc)₂ with bulky ligands (e.g., SPhos) may enhance sterically hindered couplings.

- Base : Na₂CO₃ is preferred for aqueous-organic biphasic systems, whereas K₃PO₄ may improve solubility in polar aprotic solvents.

- Solvent : THF/water mixtures () balance reactivity and solubility. For moisture-sensitive substrates, toluene/DMF mixtures () are viable.

- Temperature : 80–100°C is typical, but microwave-assisted protocols can reduce reaction times .

How does substituent positioning affect regioselectivity in cross-coupling reactions?

Advanced

Regioselectivity is influenced by steric and electronic factors. For example, in , methyl groups at positions 3 and 5 of the pyrazole ring direct coupling to the less hindered position. Protecting groups (e.g., THP in ) can further modulate reactivity. Computational studies (DFT) predict electron density distribution to guide synthetic design .

What analytical techniques are critical for structural confirmation?

Q. Basic/Advanced

- NMR : ¹¹B NMR confirms boronate integrity (~30 ppm for pinacol esters). ¹H/¹³C NMR identifies aryl and pyrazole protons (e.g., δ 7.35–7.50 ppm for phenyl in ).

- X-ray crystallography : SHELX software () refines crystal structures, verifying bond lengths and angles.

- Mass spectrometry : HRMS validates molecular weight (e.g., C₁₆H₂₁BN₂O₂: 284.17 g/mol in ) .

How can low yields or byproduct formation be addressed in cross-couplings?

Q. Advanced

- Catalyst poisoning : Use degassed solvents and inert atmospheres to prevent Pd oxidation.

- Competing reactions : Additives like TBAB (tetrabutylammonium bromide) suppress protodeboronation.

- Purification : Reverse-phase HPLC or silica gel chromatography isolates desired products from homocoupling byproducts .

What computational tools model the reactivity of this boronic ester?

Advanced

Density Functional Theory (DFT) calculates transition states for Suzuki couplings, predicting activation barriers. Software like Gaussian or ORCA simulates electron density maps to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock) evaluates interactions in drug design contexts () .

What purification strategies are effective for this compound?

Q. Basic

- Column chromatography : Use hexane/EtOAc gradients (e.g., 3:1 to 1:1) for boronate esters.

- Recrystallization : Ethanol or methanol at low temperatures yields high-purity crystals.

- HPLC : For trace impurities, C18 columns with acetonitrile/water eluents are effective .

How does storage condition impact compound stability?

Advanced

The boronic ester is hygroscopic and prone to hydrolysis. Store under argon at –20°C ( recommends refrigeration). Desiccants (e.g., molecular sieves) in sealed vials prolong shelf life. Regular ¹H NMR monitoring detects degradation (e.g., loss of pinacol signals) .

What role does this compound play in pharmaceutical synthesis?

Advanced

It serves as a key intermediate in M1 muscarinic receptor modulators () and androgen receptor antagonists (). Functionalization at the pyrazole and phenyl positions tailors bioactivity. For instance, fluorinated derivatives () enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.